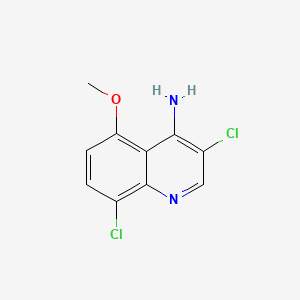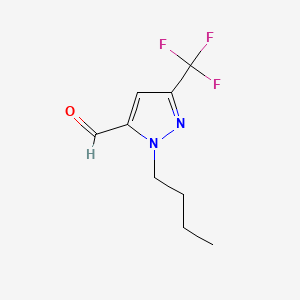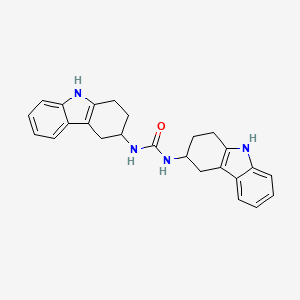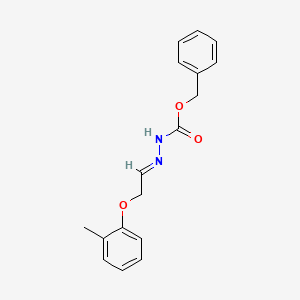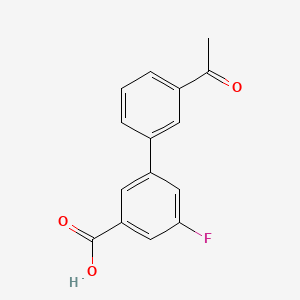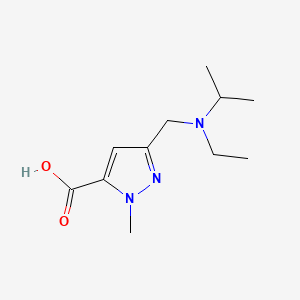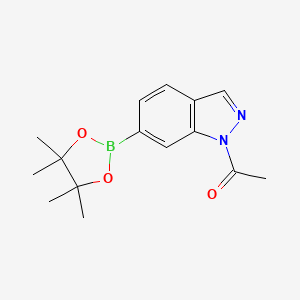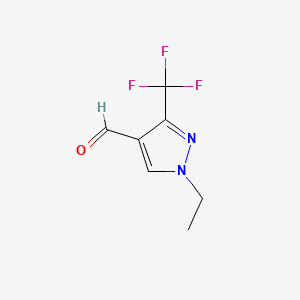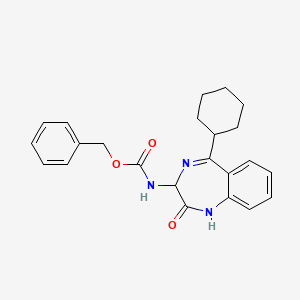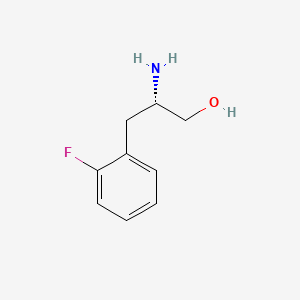
(±)-2-AMinohexane--d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2-Aminohexane--d6, also known as (±)-2-amino-1-hexanol, is a chiral, six-carbon molecule with two enantiomers that is used in the synthesis of a wide range of compounds and materials. It is a common building block for organic synthesis and has been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Applications De Recherche Scientifique
Catalysis and Mechanistic Studies
Deuterium kinetic isotope effects (KIEs) play a crucial role in mechanistic investigations. Researchers use deuterated substrates to study reaction mechanisms and identify rate-limiting steps. “(±)-2-AMinohexane–d6” can be employed in catalytic reactions to explore the influence of isotopic substitution on reaction rates.
The “Plus minus symbol (±)” Symbol in Mathematics 7 Common errors in the usage of symbols in scientific writing Uncertainty, Error, and Confidence | Process of Science - Visionlearning
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (±)-2-AMinohexane--d6 can be achieved by the reductive amination of 2-ketohexane-d6 using ammonia and sodium cyanoborohydride.", "Starting Materials": [ "2-ketohexane-d6", "ammonia", "sodium cyanoborohydride" ], "Reaction": [ "1. Dissolve 2-ketohexane-d6 in a suitable solvent, such as ethanol or methanol.", "2. Add ammonia to the solution and stir at room temperature for several hours.", "3. Add sodium cyanoborohydride to the mixture and stir for several more hours.", "4. Quench the reaction with water and extract the product with a suitable solvent, such as diethyl ether or ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "6. Purify the product by column chromatography or recrystallization to obtain (±)-2-AMinohexane--d6 as a colorless liquid or solid." ] } | |
Numéro CAS |
1219802-28-4 |
Nom du produit |
(±)-2-AMinohexane--d6 |
Formule moléculaire |
C6H15N |
Poids moléculaire |
107.23 |
Nom IUPAC |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
Clé InChI |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES |
CCCCC(C)N |
Synonymes |
(±)-2-AMinohexane--d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



